molecular formula C22H18N2O B1174437 JEKWBADSIIAEGZ-UHFFFAOYSA-N

JEKWBADSIIAEGZ-UHFFFAOYSA-N

Cat. No.: B1174437
M. Wt: 326.399
InChI Key: JEKWBADSIIAEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

However, based on structural similarities to other compounds (e.g., N-Hydroxy-N-phenylbenzamide, InChIKey: YLYIXDZITBMCIW-UHFFFAOYSA-N ), it may belong to the benzamide class. Benzamides are characterized by a benzene ring linked to an amide group, often exhibiting pharmacological activity. Such compounds are frequently studied in drug discovery for their interactions with biological targets, such as enzymes or receptors .

Properties

Molecular Formula

C22H18N2O

Molecular Weight

326.399

InChI

InChI=1S/C22H18N2O/c1-4-10-16(11-5-1)19-20-22(18-14-8-3-9-15-18)24(25-22)21(23(19)20)17-12-6-2-7-13-17/h1-15,19-21H

InChI Key

JEKWBADSIIAEGZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2C3N2C(N4C3(O4)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Several structurally related compounds are discussed in the evidence, though direct data on JEKWBADSIIAEGZ-UHFFFAOYSA-N is absent. Below is a comparative analysis based on analogous molecules:

Compound (InChIKey) Molecular Formula Key Features Biological Activity
YLYIXDZITBMCIW-UHFFFAOYSA-N C₁₃H₁₁NO₂ N-Hydroxy-N-phenylbenzamide; amide linkage, hydroxy group Potential enzyme inhibition (e.g., histone deacetylases)
NINMJHJEAGHUFN-UHFFFAOYSA-N Undisclosed Screening compound; part of CNS MPO Library Targets nervous system pathways; used in GPCR-focused drug discovery
NKUGITBAQSUFCV-UHFFFAOYSA-N Undisclosed Included in GPCR Targeted Library Modulates receptor activity; studied for metabolic and endocrine disorders
H30MaCJIAHOI KHCJIOTHI HUTpHJI Undisclosed Nitrile-containing compound (inferred from naming conventions) Likely industrial or synthetic intermediate; no direct pharmacological data available

Key Findings:

Structural Similarity vs. Activity: As noted in , compounds with ≥0.85 Tanimoto similarity (using Daylight fingerprints) only have a 30% chance of sharing biological activity.

Pharmacological Libraries : Compounds like NINMJHJEAGHUFN-UHFFFAOYSA-N are curated for specific libraries (e.g., CNS MPO Library) based on physicochemical properties, whereas NKUGITBAQSUFCV-UHFFFAOYSA-N is prioritized for GPCR modulation . This highlights the importance of tailored library design over structural similarity alone.

Regulatory Considerations : The Chinese regulatory framework for generic drugs emphasizes the need for rigorous comparison with reference compounds, underscoring the necessity of detailed physicochemical and bioequivalence studies .

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